BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for 4-(Phenylsulfonyl)-2-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Phenyilsulfonyl)-2-azetidinone

cat. No.: B1587827

An In-Depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Synthesis, Properties, and
Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Phenylsulfonyl)-2-azetidinone,
a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known
formally by its IUPAC name, 4-(benzenesulfonyl)azetidin-2-one, this molecule's unique
structural arrangement, featuring a strained p-lactam ring coupled with an electron-withdrawing
phenylsulfonyl group, imparts significant reactivity and synthetic versatility.[1][2] This document
details its nomenclature, structural features, and physicochemical properties. Furthermore, it
explores its core applications as a synthetic intermediate in the development of novel
pharmaceuticals, agrochemicals, and advanced materials.[1][2] A detailed, field-proven
experimental protocol for its synthesis via a [2+2] cycloaddition reaction is presented, alongside
a guide to its spectroscopic characterization. This guide is intended for researchers, scientists,
and drug development professionals seeking to leverage this versatile building block in their
work.

Nomenclature and Structure Elucidation
IUPAC Naming and Synonyms

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC), is 4-(benzenesulfonyl)azetidin-2-one.[3] However, it is widely
referred to in literature and commercial catalogs by several synonyms, including:
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e 4-(Phenylsulfonyl)-2-azetidinone[1][3]
e 4-(Phenylsulfonyl)azetidin-2-one[2][3]
o 4-(Benzenesulfonyl)-2-azetidinone[3]

The Chemical Abstracts Service (CAS) has assigned the number 31899-01-1 to this
compound, which serves as a unique identifier.[1][3][4]

Molecular Structure

The molecular structure consists of a four-membered azetidinone (B-lactam) ring, with a
phenylsulfonyl group attached at the 4-position. The molecular formula is CoeHoNOsS.[1][3][4]

Molecular structure of 4-(benzenesulfonyl)azetidin-2-one.

Key Structural Features

The chemical behavior of 4-(phenylsulfonyl)-2-azetidinone is dominated by two key features:

e The B-Lactam Ring: This four-membered cyclic amide is highly strained. The angle strain
makes the amide bond within the ring significantly more reactive and susceptible to
nucleophilic attack compared to an acyclic amide.[5] This inherent reactivity is the foundation
of the antibacterial action of penicillin and cephalosporin antibiotics and makes the ring a
valuable synthon.[5][6]

e The Phenylsulfonyl Group: This powerful electron-withdrawing group is attached to the C4
position of the lactam ring. It serves multiple functions: it enhances the reactivity of the ring,
improves the solubility and bioavailability of derivative molecules in pharmaceutical contexts,
and acts as a good leaving group in certain synthetic transformations.[1][2]

Physicochemical Properties

The key physical and chemical properties of 4-(phenylsulfonyl)-2-azetidinone are
summarized below. These data are critical for designing experiments, ensuring safe handling,
and predicting its behavior in reaction mixtures.
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Property Value Reference(s)

4-(benzenesulfonyl)azetidin-2-

IUPAC Name [3]
one
CAS Number 31899-01-1 [11[3]114]
Molecular Formula CoHoNO3S [11[3114]
Molecular Weight 211.24 g/mol [11[3]
White to light yellow crystalline
Appearance [1112]
powder
Melting Point 153 - 157 °C [1112]
Purity Typically = 98% (by HPLC) (11141071

C1C(NC1=0)S(=0)
SMILES [3]18]
(=0)C2=CC=CC=C2

HTSFUAPDRXCYDV-
InChIKey [3]
UHFFFAOYSA-N

Core Applications in Scientific Research

The unique structure of 4-(phenylsulfonyl)-2-azetidinone makes it a valuable intermediate in
several high-value scientific and industrial domains. Its utility stems from its ability to participate
in diverse chemical transformations, allowing for the construction of complex molecular
architectures.[1][2]
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Key application areas for 4-(phenylsulfonyl)-2-azetidinone.

o Pharmaceutical Development: This is the most prominent application. The azetidinone core
is the defining feature of 3-lactam antibiotics. This compound serves as a key intermediate
for synthesizing new antibacterial agents that can overcome resistance mechanisms.[1][2][6]
Its derivatives are also explored as inhibitors of other enzymes and for their potential in
treating different diseases.[5]

o Organic Synthesis: Chemists employ 4-(phenylsulfonyl)-2-azetidinone as a versatile
building block. The strained ring can be opened selectively to generate various functionalized
linear amino acid derivatives. The sulfonyl group can be displaced or transformed, making it
a cornerstone for creating complex nitrogen-containing molecules.[1][2]

e Agrochemicals: The compound serves as a precursor in the synthesis of next-generation
agrochemicals, including more effective and potentially environmentally friendlier pesticides
and herbicides.[1][2]

» Material Science: It is used in the development of novel polymers and materials.
Incorporation of this rigid, polar structure can enhance properties like thermal stability and
mechanical strength, which is beneficial for advanced materials in the aerospace and
automotive industries.[1]

Synthesis and Characterization
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Retrosynthetic Analysis and Key Strategies

The most common and effective method for constructing the 2-azetidinone ring is the
Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[9] This reaction
is known for its reliability and, depending on the substrates and conditions, its potential for
stereocontrol.

For 4-(phenylsulfonyl)-2-azetidinone, the retrosynthetic disconnection breaks the ring into an
imine and a ketene derived from an acyl chloride. This approach forms the basis of the
following experimental protocol.

Experimental Protocol: Synthesis via Staudinger [2+2]
Cycloaddition

This protocol describes a representative synthesis. It is a self-validating system that includes
reaction setup, workup, purification, and confirmation.

Causality Statement: The choice of triethylamine (a non-nucleophilic organic base) is crucial for
the in situ generation of the reactive ketene intermediate from the corresponding acyl chloride
by dehydrohalogenation. The reaction is conducted at low temperatures to control the rate of
this highly exothermic reaction and to minimize side reactions, thereby improving the yield and
purity of the desired 3-lactam product.
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Starting Materials:
- Schiff Base (Imine)
- Phenylsulfonylacetyl Chloride
- Triethylamine (Base)
- Dichloromethane (Solvent)

\
Step 1: Reaction Setup
Dissolve imine in dry CH2Cl2.
Cool to 0°C under N2 atmosphere.

\
Step 2: Reagent Addition
Add triethylamine.
Slowly add phenylsulfonylacetyl chloride solution dropwise.

\

Step 3: Reaction
Stir at 0°C for 2 hours.
Allow to warm to room temperature and stir overnight.

\
Step 4: Workup
Quench with water.

Separate organic layer.
Wash with HCI (aq), NaHCOs (aq), and brine.

Y

Step 5: Isolation
Dry organic layer over Na2SOa.
Filter and evaporate solvent under reduced pressure.

Y

Step 6: Purification
Recrystallize crude solid from ethanol/water mixture.

Final Product:
Pure 4-(Phenylsulfonyl)-2-azetidinone

(White Crystalline Solid)

Validation:
- Melting Point
-TLC

B O O

Click to download full resolution via product page

General workflow for the synthesis and purification.
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Step-by-Step Methodology:
e Preparation of Imine (Schiff Base):

o In a round-bottom flask, combine an appropriate aldehyde (e.g., formaldehyde or its
equivalent) and an amine.

o Add a suitable solvent (e.g., methanol or ethanol) and a catalytic amount of glacial acetic
acid.

o Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography
(TLC).

o Upon completion, cool the mixture and isolate the imine product, which may be used
directly or after purification.

e [2+2] Cycloaddition:

o In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen
inlet, and dropping funnel, dissolve the imine (1.0 eq) in anhydrous dichloromethane
(DCM).

o Cool the flask to 0 °C in an ice bath.
o Add triethylamine (1.2 eq) to the solution.

o In the dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (1.1 eq) in
anhydrous DCM.

o Add the acyl chloride solution dropwise to the stirred imine solution over 30-60 minutes,
maintaining the temperature at 0 °C.

o After the addition is complete, stir the reaction mixture at O °C for an additional 2 hours.

o Remove the ice bath and allow the reaction to warm to room temperature, stirring
overnight (approx. 12-16 hours).

e Workup and Isolation:
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o Pour the reaction mixture into a separatory funnel containing deionized water.

o Separate the organic layer. Wash the organic layer sequentially with 1 M HCI (aq),
saturated NaHCO:s (aq), and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator to obtain the crude product.

o Purification:

o The crude solid is purified by recrystallization. A common solvent system is ethanol or an
ethanol/water mixture.

o Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly
to room temperature and then in an ice bath to induce crystallization.

o Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry in vacuo.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic
techniques. The expected data are summarized below.
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Characteristic

Technique . Rationale
SignallFeature
) Corresponds to the C=0
Strong absorption at ~1740- ,
FT-IR stretch of the strained B-lactam

1770 cm™?

ring.[5][10]

Absorptions at ~1320 cm™?
and ~1150 cm~?

Corresponds to the
asymmetric and symmetric

SO: stretches of the sulfonyl

group.

1H NMR

Multiplets at ~7.5-8.0 ppm

Aromatic protons of the

phenylsulfonyl group.

Signals in the ~3.0-4.5 ppm

Protons on the azetidinone
ring (CH and CH2), with

specific chemical shifts and

range .
coupling constants dependent
on stereochemistry.

13C NMR Signal at ~165-170 ppm

Carbonyl carbon of the -

lactam.

Signals at ~125-140 ppm

Aromatic carbons.

Signals at ~40-60 ppm

Aliphatic carbons of the

azetidinone ring.

Mass Spec (ESI+)

Peak at m/z = 212.03

Corresponds to the [M+H]*

ion.

Safety and Handling

4-(Phenylsulfonyl)-2-azetidinone is classified as a corrosive substance.[3]

e GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

e Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
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and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact,
immediately flush the affected area with copious amounts of water and seek medical
attention.

Conclusion

4-(Phenylsulfonyl)-2-azetidinone, or 4-(benzenesulfonyl)azetidin-2-one, is more than a
simple chemical compound; it is a versatile and powerful tool in the arsenal of synthetic and
medicinal chemists. Its uniqgue combination of a strained, reactive B-lactam ring and a
stabilizing, functional phenylsulfonyl group provides a gateway to a vast chemical space. From
the development of life-saving antibiotics to the creation of advanced materials, its importance
as a key synthetic intermediate is well-established and continues to grow. A thorough
understanding of its properties, synthesis, and handling, as detailed in this guide, is essential
for unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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